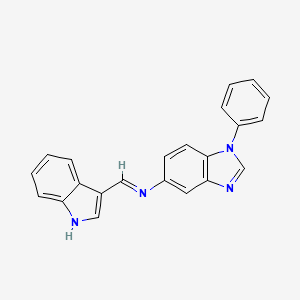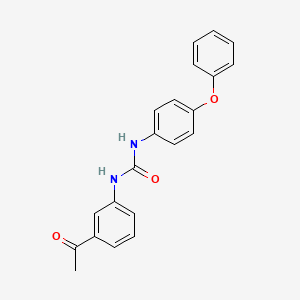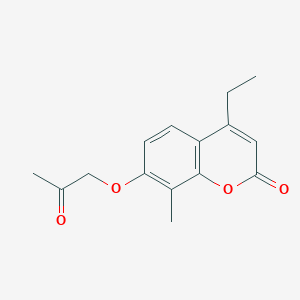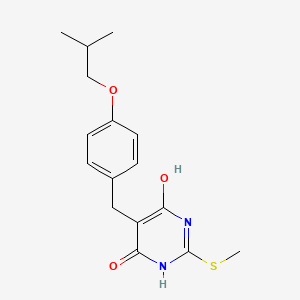
N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine, also known as IBZ, is a synthetic compound that belongs to the benzimidazole family. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The mechanism of action of N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine is not fully understood. However, it is believed that its pharmacological properties are due to its ability to interact with specific cellular targets, such as enzymes and receptors. N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the production of inflammatory mediators and cancer cell growth.
Biochemical and Physiological Effects
N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of certain enzymes involved in cell signaling pathways. N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine has also been shown to have antioxidant properties, which may help to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine in laboratory experiments is its broad spectrum of biological activities. This makes it a useful tool for investigating a range of cellular processes and disease states. However, one limitation of using N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine. One area of interest is the development of more efficient synthesis methods for N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine, which could help to facilitate its use in larger-scale studies. Another potential future direction is the investigation of N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine's potential use in combination therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine and its potential applications in the treatment of neurodegenerative disorders.
Synthesis Methods
The synthesis of N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine involves the condensation of 1-phenyl-1H-benzimidazole-5-amine and indole-3-carbaldehyde in the presence of a suitable catalyst. This reaction leads to the formation of N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine as a yellowish-green solid.
Scientific Research Applications
N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-(1H-indol-3-yl)-N-(1-phenylbenzimidazol-5-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4/c1-2-6-18(7-3-1)26-15-25-21-12-17(10-11-22(21)26)23-13-16-14-24-20-9-5-4-8-19(16)20/h1-15,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUMYTVSSLLRBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)N=CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-N-(1-phenylbenzimidazol-5-yl)methanimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)

![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5719382.png)
![4-methoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5719384.png)
![2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B5719391.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5719405.png)

![N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5719417.png)

![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5719429.png)

![4-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5719440.png)
![N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide](/img/structure/B5719444.png)